(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbaMoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxaMide hydrochloride
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Overview
Description
(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a methoxyisoquinoline moiety, and a cyclopropylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyisoquinoline moiety, and the attachment of the cyclopropylsulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound shares some structural similarities with (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride, particularly in the presence of a cyclic structure and functional groups.
Salvinorin A derivatives: These compounds, used in cycloaddition reactions, also feature complex ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28Cl2N4O6S |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H27ClN4O6S.ClH/c1-3-13-10-24(13,23(31)29-36(32,33)16-5-6-16)28-21(30)19-9-15(11-26-19)35-22-18-8-14(25)4-7-17(18)20(34-2)12-27-22;/h3-4,7-8,12-13,15-16,19,26H,1,5-6,9-11H2,2H3,(H,28,30)(H,29,31);1H/t13-,15-,19+,24-;/m1./s1 |
InChI Key |
VUMOMFLEGAETRI-GNCGVESTSA-N |
Isomeric SMILES |
COC1=CN=C(C2=C1C=CC(=C2)Cl)O[C@@H]3C[C@H](NC3)C(=O)N[C@@]4(C[C@H]4C=C)C(=O)NS(=O)(=O)C5CC5.Cl |
Canonical SMILES |
COC1=CN=C(C2=C1C=CC(=C2)Cl)OC3CC(NC3)C(=O)NC4(CC4C=C)C(=O)NS(=O)(=O)C5CC5.Cl |
Origin of Product |
United States |
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